(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate
Overview
Description
“(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C16H17NO3 . It adopts a folded conformation in the crystal structure . The crystal packing is stabilized by intermolecular O—H…O and N—H…O hydrogen-bonding interactions .
Molecular Structure Analysis
The molecular structure of “(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate” is characterized by a folded conformation in the crystal structure . The crystal packing is stabilized by intermolecular O—H…O and N—H…O hydrogen-bonding interactions .Scientific Research Applications
Hydrogel Formation
H-TYR-OBZL has been used in the formation of aromatic dipeptide-based hydrogels for photocontrolled drug release . These hydrogels have potential applications in the biomedical field, such as drug delivery, tissue engineering, wound healing, cell culture media, and biosensing .
Enzymatic Stability
The incorporation of extra methylene groups within the peptide sequence and the protection of the terminal amino group can increase the enzymatic stability . This makes H-TYR-OBZL a valuable compound in the development of stable hydrogels .
Biocatalytic Derivatization
l-Tyrosine, a component of H-TYR-OBZL, is used in biocatalytic derivatization . Derivatization of l-Tyrosine can produce chemicals that are widely employed in the pharmaceutical, food, and cosmetics industries .
Synthesis of Arogenate
H-TYR-OBZL can be used in the synthesis of L-arogenate, a primary metabolite on a branch of the shikimate biosynthetic pathway to aromatic amino acids . This synthetic route also delivers the fungal metabolite spiroarogenate, as well as a range of stable saturated and substituted analogues of arogenate .
Building Block in Peptide Synthesis
O-Benzyl-L-tyrosine, a form of H-TYR-OBZL, is used as a building block in a variety of applications, including solution-phase peptide synthesis . This makes it valuable in the production of pharmaceuticals and other chemicals .
Bonding to Graphene Oxide Nanoribbons
L-Tyrosine, a component of H-TYR-OBZL, can be bonded to graphene oxide nanoribbons (GONRs) . This bonding is used in the development of new materials with potential applications in various fields .
Antimicrobial Candidates
Derivatives of (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate have shown promising results as scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
properties
IUPAC Name |
benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-11,17H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCTWRNVKLXEQC-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42406-77-9 | |
Record name | 42406-77-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the synthesis of L-tyrosine benzyl ester?
A1: L-tyrosine benzyl ester can be synthesized through an esterification reaction using L-tyrosine and benzyl alcohol as starting materials. [, ] The reaction involves chlorinated sulfoxide, which reacts with benzyl alcohol to form a chlorinated sulfurous acid ester. Subsequent reaction with L-tyrosine yields L-tyrosine benzyl ester. [] The process parameters, including the ratio of reactants, reaction temperature, reaction time, and pH, significantly impact the synthesis efficiency. []
Q2: How is the structure of L-tyrosine benzyl ester confirmed?
A2: Mass spectrometry (MS) has been employed to confirm the structure of synthesized L-tyrosine benzyl ester. [] This technique helps to determine the molecular weight and fragmentation pattern of the compound, providing evidence for its structural identity.
Q3: What is the relevance of L-tyrosine benzyl ester in studying hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) enzyme?
A3: L-tyrosine benzyl ester has been identified as an inhibitor of the enzyme THT. [] This enzyme plays a crucial role in plants by catalyzing the formation of hydroxycinnamic acid amides, which contribute to plant defense mechanisms. Studies have shown that L-tyrosine benzyl ester reversibly binds to the tyramine-binding site of THT, thereby inhibiting its activity. [] This inhibition provides insights into the enzyme's mechanism and potential targets for regulating its activity.
Q4: Has L-tyrosine benzyl ester been used in peptide synthesis?
A4: Yes, L-tyrosine benzyl ester has been utilized in solid-phase peptide synthesis. [] Specifically, its O-benzyl protected form, O-benzyl-L-tyrosine benzyl ester, serves as a valuable building block in peptide chain elongation. [] This approach enables the controlled assembly of peptides with specific amino acid sequences, facilitating research in areas such as peptide drug development and protein structure-function studies.
Q5: What are the implications of L-tyrosine benzyl ester's folded conformation in its crystal structure?
A6: The crystal structure of (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate reveals a folded conformation stabilized by intermolecular hydrogen bonding interactions. [] This structural feature could be crucial for its interaction with biological targets, such as enzymes or receptors. Understanding the preferred conformation provides valuable insights for designing analogs with potentially enhanced activity or selectivity.
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